2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIPZJHEFTGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446486 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-41-6 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form the intermediate compound, which is then further reacted with propanoyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly reactive fluorinated chemicals. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₃F₆O₃S
- Molecular Weight : 230.088 g/mol
- CAS Number : 754-41-6
- Physical State : Typically available as a liquid or solid depending on purity and formulation.
Materials Science
The compound is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique thermal and chemical stability.
Applications in Coatings
Fluorinated compounds are known for their hydrophobic properties. 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is used in:
- Protective Coatings : Enhancing resistance to chemicals and weathering.
- Low Friction Surfaces : Used in applications requiring reduced friction coefficients.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its fluorinated nature can influence the biological activity of pharmaceutical agents.
Case Studies
- Fluorinated Drug Design : Research indicates that incorporating fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. For instance, studies have shown that fluorinated analogs of existing drugs exhibit improved pharmacokinetic profiles.
Chemical Synthesis
The compound is employed as a reagent in organic synthesis due to its ability to introduce sulfonyl and fluorinated groups into organic molecules.
Reactivity and Mechanism
- Sulfonylation Reactions : It acts as an electrophile in nucleophilic substitution reactions, allowing for the formation of sulfonyl derivatives.
Table: Comparison of Reactivity with Other Fluorinated Compounds
| Compound | Reactivity Type | Applications |
|---|---|---|
| This compound | Electrophilic Reagent | Drug synthesis, material coatings |
| 1,1-Difluoroethane | Nucleophilic Substitution | Solvent applications |
| Perfluoropropionic acid | Acidic Reagent | Polymerization processes |
Environmental Considerations
Fluorinated compounds are often scrutinized for their environmental impact due to persistence and potential toxicity. Regulatory bodies monitor their use closely to mitigate risks associated with their environmental release.
Regulatory Status
The compound is listed under various regulatory frameworks aimed at controlling hazardous substances. It is essential for researchers and manufacturers to comply with these regulations to ensure safe handling and disposal.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy}propanoyl fluoride
- Synonyms: 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride
- CAS No.: 4089-58-1
- Molecular Formula : C₈F₁₆O₅S
- Molecular Weight : 512.12 g/mol
Key Characteristics :
This compound is a fluorinated acyl fluoride with a fluorosulfonyl (-SO₂F) functional group. It exhibits high thermal and chemical stability due to its perfluorinated backbone and electron-withdrawing substituents. Its primary applications include use as a reactive intermediate in synthesizing specialty polymers and surfactants .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights structural distinctions among selected fluorinated acyl fluorides:
Key Observations :
- Fluorosulfonyl vs. Alkoxy Substituents : The fluorosulfonyl group in the target compound enhances its reactivity in sulfonation reactions compared to alkoxy-substituted analogs like HFPO-DAF.
- Branching Effects : PFMAPF’s trifluoromethyl branch reduces steric hindrance compared to the linear fluorosulfonyl derivative.
Physicochemical Properties
Notes:
Toxicity and Regulatory Status
Key Findings :
- HFPO-DAF is classified as a PFAS and subjected to EPA-mandated testing for health effects (e.g., carcinogenicity, endocrine disruption) .
- The fluorosulfonyl derivative’s toxicity profile remains understudied but is presumed to share PFAS-like persistence.
Biological Activity
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated compound with a complex structure and significant biological implications. Its molecular formula is , and it has garnered attention in various fields including medicinal chemistry and materials science due to its unique properties and potential applications.
- Molecular Weight : 512.12 g/mol
- Boiling Point : 138.5-141°C
- Density : Approximately 1.835 g/cm³ (predicted)
- Purity : Typically around 95% to 97%
Hazard Classification
The compound is classified under several hazard categories:
- Corrosive to Metals : H290 (50%)
- Skin Corrosion/Irritation : H314 (100%)
- Serious Eye Damage : H318 (50%) .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems and potential therapeutic applications.
The compound exhibits significant reactivity due to the presence of fluorine atoms, which can influence biological pathways. Its mechanism of action is thought to involve:
- Inhibition of Enzymatic Activity : Studies suggest that fluorinated compounds can act as inhibitors for certain enzymes by mimicking substrate structures or altering enzyme conformation.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
Case Studies
- Antimicrobial Activity :
- Cytotoxicity Assays :
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
Q & A
Q. What are the key physicochemical properties of HFPO-DAF, and how should they be measured experimentally?
HFPO-DAF is a volatile liquid with a boiling point reported between 40–56°C (experimental) and 81°C (modeled) . Discrepancies in reported values (e.g., 106°C in some sources) highlight the need for standardized measurement protocols using techniques like gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) . Key properties include:
Q. How can researchers ensure the structural integrity and purity of HFPO-DAF during synthesis and handling?
Purity analysis should employ nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of byproducts like HFPO-DA (GenX acid) . Moisture sensitivity necessitates storage in anhydrous environments, and handling protocols must adhere to safety standards (e.g., H314-H335 hazard codes) to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. What analytical methods are most effective for detecting HFPO-DAF in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection in water and biological samples, as demonstrated in studies detecting perfluoroether carboxylic acids in global surface waters . Solid-phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) can improve sensitivity, particularly for distinguishing HFPO-DAF from structurally similar PFAS .
Q. How do discrepancies in physicochemical data impact the design of environmental fate studies?
Conflicting boiling points (e.g., 40–56°C vs. 106°C) suggest variability in experimental conditions or impurities. Researchers should standardize temperature and pressure settings in volatility assays and cross-validate results using multiple models (e.g., EPA’s OPERA) to refine predictive algorithms for environmental partitioning .
Q. What methodologies are recommended for assessing the toxicokinetics of HFPO-DAF in mammalian models?
The EPA’s TSCA Section 4 testing framework mandates:
- Acute toxicity : OECD Test Guideline 420 (oral/dermal exposure).
- Chronic effects : 90-day rodent studies with endpoints including serum biomarkers and histopathology . In vitro assays using human hepatocyte cultures can screen for metabolic pathways and bioaccumulation potential .
Q. What strategies are effective for studying HFPO-DAF’s environmental degradation pathways?
Simulated sunlight exposure (using xenon arc lamps) and microbial degradation assays under aerobic/anaerobic conditions can elucidate hydrolysis and biotransformation products. Detection of intermediates like HFPO-DA requires LC-HRMS and comparison with reference standards .
Q. How can regulatory mandates influence research priorities for HFPO-DAF and related PFAS?
The EPA’s National PFAS Testing Strategy prioritizes data gaps in toxicity and environmental persistence, requiring industry consortia to submit standardized datasets. Researchers should align studies with EPA’s evolving categorization of PFAS terminal degradation products to ensure regulatory relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
